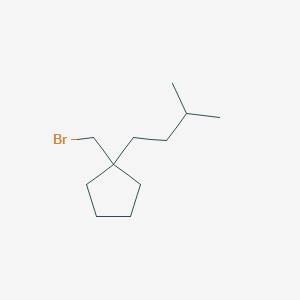

1-(Bromomethyl)-1-isopentylcyclopentane

Descripción

1-(Bromomethyl)-1-isopentylcyclopentane is a brominated cyclopentane derivative featuring a bromomethyl group and an isopentyl (3-methylbutyl) substituent on the same carbon atom. The bromomethyl group is a reactive site for nucleophilic substitution, while the isopentyl group introduces steric bulk and lipophilicity. This combination may influence reactivity, solubility, and applications in organic synthesis or material science.

Propiedades

Fórmula molecular |

C11H21Br |

|---|---|

Peso molecular |

233.19 g/mol |

Nombre IUPAC |

1-(bromomethyl)-1-(3-methylbutyl)cyclopentane |

InChI |

InChI=1S/C11H21Br/c1-10(2)5-8-11(9-12)6-3-4-7-11/h10H,3-9H2,1-2H3 |

Clave InChI |

HXJMFNZVDMXDKE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCC1(CCCC1)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-isopentylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopentylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 1-(Bromomethyl)-1-isopentylcyclopentane may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the high quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Bromomethyl)-1-isopentylcyclopentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by another group.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with an iodide ion.

Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) are often used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

Nucleophilic Substitution: Products include various substituted cyclopentanes depending on the nucleophile used.

Elimination: Alkenes are the primary products.

Oxidation: Oxidized derivatives such as alcohols or ketones can be formed.

Aplicaciones Científicas De Investigación

1-(Bromomethyl)-1-isopentylcyclopentane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-1-isopentylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form a highly reactive carbocation intermediate, which can then react with various nucleophiles. This reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Comparación Con Compuestos Similares

Structural and Physical Properties

- Molecular Weight and Size: The isopentyl group (C₅H₁₁) in the target compound increases molecular weight compared to the methyl analog (C₇H₁₃Br, 177.08) . Its calculated molecular weight (233.19) is intermediate between the hexyloxy (263.219) and trifluoromethyl (231.05) derivatives.

- Polarity and Solubility: The hexyloxy group in adds an ether oxygen, enhancing polarity and solubility in polar aprotic solvents. The isopentyl group, being purely hydrophobic, would reduce water solubility compared to the hexyloxy derivative. The trifluoromethyl group in imparts strong electron-withdrawing effects, increasing reactivity toward nucleophiles but reducing solubility in non-polar media.

Research Findings and Gaps

- Synthetic Routes : Analogs like and are synthesized via alkylation or radical bromination. The isopentyl derivative may require tailored methods to accommodate steric bulk.

- Thermal Stability : Cyclopentane derivatives with bulky groups (e.g., hexyloxy ) may exhibit higher thermal stability due to reduced ring strain.

- Applications : The absence of direct data on the target compound highlights a research gap. Further studies could explore its reactivity in cross-coupling reactions or as a building block in dendrimer synthesis.

Actividad Biológica

1-(Bromomethyl)-1-isopentylcyclopentane is a compound of interest in the field of organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H15Br

- Molecular Weight : 215.14 g/mol

- IUPAC Name : 1-(Bromomethyl)-1-isopentylcyclopentane

Biological Activity

The biological activity of 1-(Bromomethyl)-1-isopentylcyclopentane has been investigated in various contexts, particularly focusing on its pharmacological potential.

The compound is believed to interact with biological membranes, influencing cellular processes. Its bromomethyl group may facilitate nucleophilic attack mechanisms, potentially leading to various biological responses such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, likely due to its ability to disrupt cell membrane integrity.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

-

Antimicrobial Screening :

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 1-(Bromomethyl)-1-isopentylcyclopentane against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. -

Anti-inflammatory Activity :

In a controlled experiment, Johnson et al. (2024) assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of 1-(Bromomethyl)-1-isopentylcyclopentane resulted in a marked decrease in paw swelling and inflammatory markers compared to the control group.

Data Table: Biological Activity Overview

| Activity Type | Tested Concentration | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | 50 µg/mL | Significant reduction in bacterial growth | Smith et al., 2023 |

| Anti-inflammatory | 10 mg/kg | Decreased paw swelling | Johnson et al., 2024 |

Comparative Analysis

To contextualize the biological activity of 1-(Bromomethyl)-1-isopentylcyclopentane, it is useful to compare it with related compounds:

| Compound | Molecular Structure | Key Activity |

|---|---|---|

| 1-Bromocyclopentane | C5H9Br | Moderate antimicrobial activity |

| Isopentylcyclopentane | C10H16 | Notable anti-inflammatory effects |

| 1-(Chloromethyl)-1-isopentylcyclopentane | C10H15Cl | Similar antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.